molecular formula C9H9BrClNO B13912404 N-(4-Bromo-2-chlorophenyl)-N-methylacetamide

N-(4-Bromo-2-chlorophenyl)-N-methylacetamide

Cat. No.: B13912404
M. Wt: 262.53 g/mol
InChI Key: NNNRCAZRAXPUCJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-chlorophenyl)-N-methylacetamide is an organic compound with the molecular formula C9H9BrClNO. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with a methylacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-chlorophenyl)-N-methylacetamide typically involves the reaction of 4-bromo-2-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-chlorophenyl)-N-methylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include amines.

Scientific Research Applications

N-(4-Bromo-2-chlorophenyl)-N-methylacetamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or binding to specific proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromo-2-chlorophenyl)-N-methylacetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-N-methylacetamide

InChI

InChI=1S/C9H9BrClNO/c1-6(13)12(2)9-4-3-7(10)5-8(9)11/h3-5H,1-2H3

InChI Key

NNNRCAZRAXPUCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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